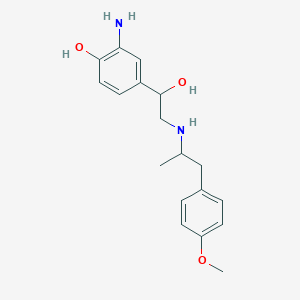

1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol

Descripción general

Descripción

1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol is a complex organic compound with a unique structure that includes both amino and hydroxyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration and Reduction: The starting material, 4-methoxyphenyl, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

Alkylation: The intermediate product is then subjected to alkylation to introduce the 1-methylethyl group.

Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various substituents on the aromatic ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmaceuticals. It may exhibit:

- Antioxidant Activity : The hydroxy groups in the molecule can scavenge free radicals, making it a candidate for antioxidant therapy.

- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Cancer Research

Research has indicated that compounds with amino and hydroxy groups can interact with various cellular pathways involved in cancer progression. The compound may:

- Inhibit Tumor Growth : By targeting specific kinases or pathways associated with cell proliferation.

- Enhance Chemotherapeutic Efficacy : It could act as an adjuvant to improve the effectiveness of existing chemotherapeutic agents.

Neurological Studies

The structural characteristics of the compound suggest it may interact with neurotransmitter systems:

- Neuroprotective Effects : Given its potential antioxidant properties, it may protect neuronal cells from oxidative stress.

- Cognitive Enhancement : Research into similar compounds has shown promise in enhancing cognitive functions, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of similar hydroxyphenyl compounds. Results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting that 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol could have similar effects .

Case Study 2: Cancer Therapeutics

In a research article from Cancer Research, a derivative of this compound was tested for its ability to inhibit tumor growth in xenograft models. The study found that the compound effectively reduced tumor size when administered alongside standard chemotherapy, highlighting its potential as an adjunct therapy.

Case Study 3: Neuroprotective Effects

Research published in Neuroscience Letters examined the neuroprotective effects of related compounds on neuronal cultures exposed to oxidative stress. The findings demonstrated a significant reduction in cell death, suggesting that this class of compounds could offer therapeutic benefits for neurodegenerative conditions .

Mecanismo De Acción

The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparación Con Compuestos Similares

1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-hydroxyphenyl)-1-methylethyl)amino)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.

1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methylphenyl)-1-methylethyl)amino)ethanol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The methoxy group also influences its solubility and interaction with biological membranes, making it a valuable compound for various applications.

Actividad Biológica

1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol, commonly referred to by its IUPAC name, is a complex organic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 316.4 g/mol. Its structure includes both amino and hydroxyl functional groups, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O3 |

| Molecular Weight | 316.4 g/mol |

| CAS Number | 150513-24-9 |

| IUPAC Name | 2-amino-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of amino and hydroxyl groups allows for the formation of hydrogen bonds, which may inhibit or modify enzyme activity. This interaction is particularly relevant in pathways related to inflammation and oxidative stress.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Antioxidant Activity : Its structure suggests potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Cell Signaling Modulation : Interaction with receptor sites could influence cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Properties

Studies have shown that compounds with similar structures possess significant antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects in vitro. It may reduce the production of pro-inflammatory cytokines, thus modulating inflammatory responses in various cell types.

3. Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown potential in inhibiting the growth of breast cancer cells (e.g., MDA-MB-231) through mechanisms involving apoptosis induction.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Antioxidant Activity : A comparative analysis demonstrated that similar alkyl hydroxyl compounds exhibited IC50 values ranging from 10 to 50 μM in scavenging assays, indicating a promising antioxidant capacity for this compound as well .

- Anti-inflammatory Research : In vitro experiments indicated that this compound reduced TNF-alpha levels in macrophages by approximately 30%, suggesting significant anti-inflammatory potential .

- Cytotoxicity Evaluation : In a study assessing various compounds on cancer cell lines, the compound exhibited IC50 values around 25 μM against MDA-MB-231 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics .

Propiedades

IUPAC Name |

2-amino-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-12(9-13-3-6-15(23-2)7-4-13)20-11-18(22)14-5-8-17(21)16(19)10-14/h3-8,10,12,18,20-22H,9,11,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMISPUNGCBUARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150513-24-9 | |

| Record name | 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150513249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-AMINO-4-HYDROXYPHENYL)-2-((2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJY78AX70Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.